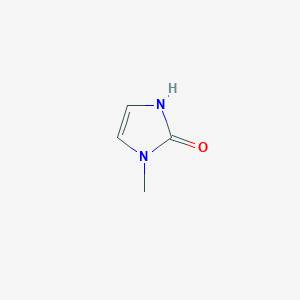

1-Methyl-1,3-dihydro-imidazol-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-Methyl-1,3-dihydro-imidazol-2-one, often involves one-pot methods that efficiently combine multiple reactants. For instance, a reported method for the synthesis of 3-aryl imidazo[1,2-a]pyridines, which share a similar core structure, involves a one-pot process with high yield at room temperature without the need for transition metal catalysts (Lee & Park, 2015). This example illustrates the efficiency and simplicity sought in the synthesis of imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 1-Methyl-1,3-dihydro-imidazol-2-one, is characterized by their cyclic nature, which contributes to their stability and reactivity. The structural analysis often involves X-ray diffraction, NMR, and IR spectroscopy to elucidate the arrangement of atoms and the presence of functional groups. For example, the molecular structure and reactivity of related compounds have been detailed through such analyses, revealing insights into their chemical behavior (Rodriguez et al., 1995).

Chemical Reactions and Properties

Imidazole derivatives engage in a variety of chemical reactions, attributable to the nucleophilic character of the nitrogen atoms and the electrophilic potential of substituents on the imidazole ring. This reactivity enables their participation in cycloaddition reactions, substitution reactions, and as catalysts in various organic transformations. For instance, 1-(Methyldithiocarbonyl)imidazole has been utilized as an efficient thiocarbonyl transfer reagent, showcasing the versatility of imidazole derivatives in synthetic chemistry (Mohanta et al., 2000).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are influenced by the molecular structure, particularly by substituents attached to the imidazole ring. The analysis of these properties is essential for understanding the conditions under which these compounds can be utilized in both laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of 1-Methyl-1,3-dihydro-imidazol-2-one and related compounds are defined by their reactivity patterns, which are influenced by the electronic configuration of the imidazole ring and the nature of substituents. These compounds exhibit a range of behaviors in acid-base reactions, nucleophilic substitutions, and redox reactions, underscoring their utility in synthetic organic chemistry.

Aplicaciones Científicas De Investigación

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is a key component to functional molecules that are used in a variety of everyday applications .

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Anticonvulsant Activity

-

Antifungal, Anti-inflammatory, and Antitumor Properties

-

Cardiotonic Properties

-

Memory Enhancement

-

Antioxidant and Vasodilatory Activities

-

Cytotoxic, Herbicidal, and Insecticidal Activities

-

Antioxidant Potential

- Some imidazole derivatives, such as (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one, have been synthesized and evaluated for their antioxidant potential. These compounds showed good scavenging potential compared to ascorbic acid .

-

Antibacterial and Antimycobacterial Activities

-

Anti-inflammatory Activity

-

Antitumor and Anticancer Activities

-

Antidiabetic Activity

-

Anti-allergic and Antipyretic Activities

Safety And Hazards

According to the safety data sheet, 1-Methyl-1,3-dihydro-imidazol-2-one is harmful if swallowed and causes skin irritation . It may also cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the strategic importance of developing novel methods for their synthesis . This is due to the wide range of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Propiedades

IUPAC Name |

3-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHFWPOPKVWXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340689 | |

| Record name | 1-Methyl-1,3-dihydro-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,3-dihydro-imidazol-2-one | |

CAS RN |

39799-77-4 | |

| Record name | 1-Methyl-1,3-dihydro-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

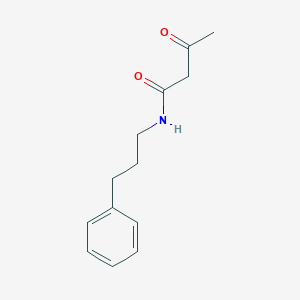

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)